2,3-Dimethylpyrazino[2,3-b]pyrazine
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Overview
Description
2,3-Dimethylpyrazino[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₈N₄ and a molecular weight of 160.1759 . This compound is part of the pyrazine family, which is known for its diverse biological activities and applications in various fields, including pharmaceuticals, organic materials, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylpyrazino[2,3-b]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the use of 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines as key intermediates . The reaction conditions often include metal-catalyzed amination reactions, such as Buchwald cross-coupling, or metal-free conditions under microwave irradiation . These methods allow for the regioselective formation of the desired pyrazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylpyrazino[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce halogenated pyrazines or other functionalized derivatives .
Scientific Research Applications
2,3-Dimethylpyrazino[2,3-b]pyrazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3-Dimethylpyrazino[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3-Dimethylpyrazino[2,3-b]pyrazine include other pyrazine derivatives, such as:
Uniqueness
This compound is unique due to its specific substitution pattern and the resulting biological activities. Compared to other pyrazine derivatives, it may exhibit distinct properties and applications, making it valuable for specific research and industrial purposes .
Properties
CAS No. |
6499-39-4 |
---|---|
Molecular Formula |
C8H8N4 |
Molecular Weight |
160.18 g/mol |
IUPAC Name |
2,3-dimethylpyrazino[2,3-b]pyrazine |
InChI |
InChI=1S/C8H8N4/c1-5-6(2)12-8-7(11-5)9-3-4-10-8/h3-4H,1-2H3 |
InChI Key |
VCLLMUYFIQIZBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=CN=C2N=C1C |
Origin of Product |
United States |
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